molecular formula C7H12O3 B3189928 Ethyl 2-formylbutanoate CAS No. 36873-42-4

Ethyl 2-formylbutanoate

Cat. No. B3189928
CAS RN: 36873-42-4
M. Wt: 144.17 g/mol
InChI Key: CAPGOHOZIOVEOQ-UHFFFAOYSA-N
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Description

Ethyl 2-formylbutanoate is an organic compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .


Synthesis Analysis

Ethyl 2-formylbutanoate can be synthesized through a process involving ethyl butyrate and formic acid ethyl ester . The reaction involves two stages. In the first stage, ethyl butyrate reacts with n-butyllithium and diisopropylamine in tetrahydrofuran and hexanes at temperatures between -75 and 0 degrees Celsius for approximately 1 hour . In the second stage, formic acid ethyl ester is added to the mixture in tetrahydrofuran and hexanes at temperatures between -75 and 20 degrees Celsius for approximately 3.4 hours . The yield of this synthesis process is approximately 55.1% .

properties

CAS RN

36873-42-4

Product Name

Ethyl 2-formylbutanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl 2-formylbutanoate

InChI

InChI=1S/C7H12O3/c1-3-6(5-8)7(9)10-4-2/h5-6H,3-4H2,1-2H3

InChI Key

CAPGOHOZIOVEOQ-UHFFFAOYSA-N

SMILES

CCC(C=O)C(=O)OCC

Canonical SMILES

CCC(C=O)C(=O)OCC

Other CAS RN

36873-42-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared from butyric acid ethyl ester and ethyl formate employing the procedure set forth in Step 1 of Example 87.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of diisopropylamine (120.6 mL, 0.86 mol) (Aldrich) in tetrahyrofuran (370 mL) was cooled to −30° C. n-Butyllithium (2.5 M in hexanes, 344.2 mL, 0.86 mol) (Aldrich) was added drop wise at such a rate that the reaction mixture temperature was kept between −30 to 0° C. The reaction mixture was then cooled to −75° C. in a dry ice-acetone bath. A solution of ethyl butyrate (100 g, 0.86 mol) (Aldrich) in tetrahydrofuran (170 mL) was added drop wise over 28 minutes and keeping the reaction temperature between −75 to −70° C. The mixture was stirred at the same temperature for an additional 30 minutes. Ethyl formate (125 mL, 1.55 mol) (Aldrich) was then added to this mixture over 25 minutes and maintaining the temperature between −75 to −70° C. The resultant mixture was allowed to warm to room temperature and stirred at room temperature for 3 hours. With external cooling in a cold water bath to keep the reaction temperature below 30° C. acetic acid (98.55 mL, 1.72 mol) was added, followed by water (430 mL) and dichloromethane (200 mL). After separating the layers, the organic layer was washed with water (300 mL). The combined water layer was extracted with dichloromethane (200 mL). The combined organic layer was washed with aqueous sodium bicarbonate solution (200 mL). The basic aqueous solution was extracted with dichloromethane (100 mL). All organic layers were then combined, dried over sodium sulfate over night, filtered and distilled to remove solvent leaving about 180 mL. (Some of the product was distilled over with tetrahydrofuran.) The residue was distilled at 65–81° C. (23 mm Hg). The fraction distilling over at 70–81° C. (23 mm Hg) gave ethyl 2-formylbutyrate. (Yield 68.35 g, 55.1%).
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430 mL
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120.6 mL
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344.2 mL
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reactant
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370 mL
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100 g
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170 mL
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125 mL
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resultant mixture
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98.55 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

1200 g Ethyl butyrate was reacted with 130 g 85% sodium methylate substantially as in Example 1 to produce 245 g 2-formylbutyric acid ethyl ester (85% yield) boiling at 60°-64° C./14 torr. n20D =1.4300.
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1200 g
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130 g
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Synthesis routes and methods V

Procedure details

A solution of diisopropylamine (10.1 g, 100 mmol) in THF (100 mL) was treated with n-butyllithium (1.6 M in hexane, 63 mL, 100 mmol) at room temperature under N2. The resulting pale yellow solution was cooled to −78° C. A solution of butyric acid ethyl ester (10.4 g, 89.2 mmol) in THF (28 mL) was added. Stirring was continued for a half hour at −78° C., after which ethyl formate (22.0 g, 300 mmol) was added. The reaction mixture was allowed to warm to room temperature and stirred for three hours under N2. The reaction mixture was quenched with acetic acid (˜17 ml), diluted with diethyl ether, washed with water, brine, dried (Na2SO4). Silica gel chromatography (methyl acetate/hexane) provided 12.5 g of the title compound as a mixture of isomers.
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10.1 g
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63 mL
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100 mL
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10.4 g
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28 mL
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22 g
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